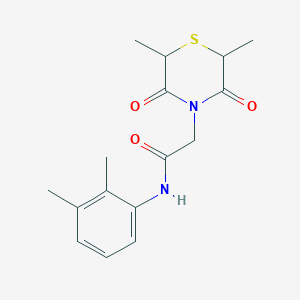

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide" is a derivative of acetamide, which is a functional group characterized by a carbonyl group attached to a nitrogen atom. Acetamide derivatives are known for their diverse biological activities, including antifungal, anticonvulsant, and anticancer properties. The specific structure of this compound suggests potential pharmacological applications, as indicated by the related compounds discussed in the provided papers.

Synthesis Analysis

The synthesis of acetamide derivatives typically involves the reaction of an appropriate acid or ester with an amine or ammonia. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Similarly, the synthesis of other related compounds involves multi-step reactions, including the use of substituted benzyl amines and chloroacetamide derivatives .

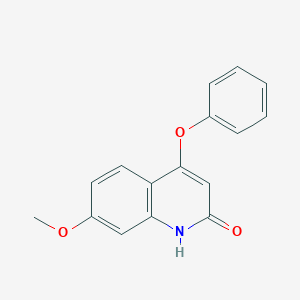

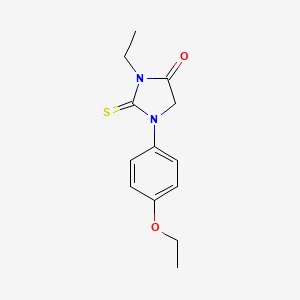

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. For instance, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular hydrogen bonds and intramolecular interactions that are significant for its anticancer activity . The conformational behavior of these molecules, as in the case of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide, is influenced by internal rotation of certain groups, which can be studied through computer modeling and spectroscopic techniques .

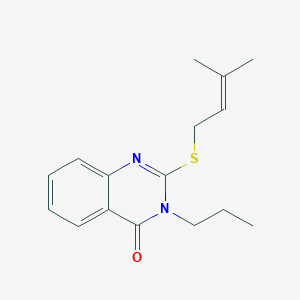

Chemical Reactions Analysis

Acetamide derivatives undergo various chemical reactions that are essential for their biological functions. The introduction of substituents, such as gem-dimethyl groups, can significantly improve the plasmatic stability of these compounds while maintaining their biological activity . The anticonvulsant activity of certain acetamide derivatives is attributed to their ability to inhibit voltage-gated sodium currents and enhance the GABA effect .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of specific substituents can improve these properties, as seen in the improved plasmatic stability of the fungicidal agents . The safety pharmacology of these compounds is also an important aspect, with some derivatives showing no lowering of the seizure threshold, indicating a favorable safety profile .

Aplicaciones Científicas De Investigación

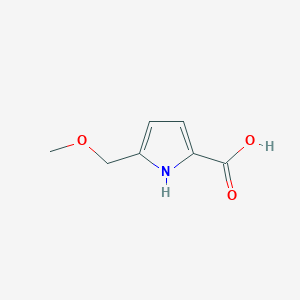

Structural Aspects and Properties

Research on closely related amide-containing derivatives has explored their structural aspects, such as the formation of gels and crystalline salts with mineral acids, and host-guest complexes with enhanced fluorescence emission. These studies lay the groundwork for understanding the chemical behavior and potential applications of similar compounds in materials science and molecular engineering (Karmakar, Sarma, & Baruah, 2007).

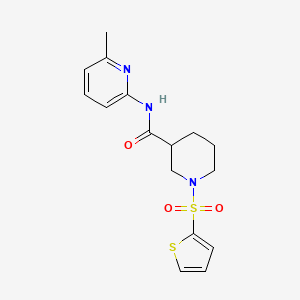

Antimicrobial Activity

Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as promising broad-spectrum antifungal agents, offering insights into the potential therapeutic applications of related compounds. Optimization led to derivatives with significant in vitro and in vivo antifungal activity, highlighting the importance of structural modifications for enhancing biological activity and stability (Bardiot et al., 2015).

Synthesis Techniques

Studies on the synthesis of related compounds, such as 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, provide valuable methodologies for the preparation of molecules with antimicrobial properties. These synthesis techniques contribute to the development of new drugs and materials with specific biological activities (Gul et al., 2017).

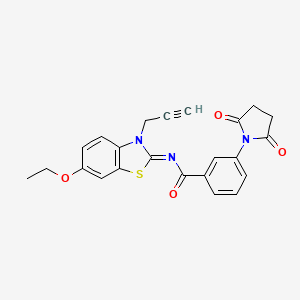

Potential Pharmaceutical Applications

The exploration of compounds with similar structural motifs for their analgesic and antinociceptive effects, as seen in capsaicinoid analogs, demonstrates the potential of these molecules in developing new pain management therapies. The structural analysis and biological evaluation of these compounds provide a basis for understanding their mechanism of action and therapeutic potential (Park et al., 1995).

Propiedades

IUPAC Name |

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-9-6-5-7-13(10(9)2)17-14(19)8-18-15(20)11(3)22-12(4)16(18)21/h5-7,11-12H,8H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLJXSDFUAFCEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC=CC(=C2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-Amino-3-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2511604.png)

![(Z)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2511611.png)

![N-(4-butylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2511622.png)

![1-(5-Chloro-2-methylphenyl)-4-[4-(2-cyclopropyl-1,3-thiazol-4-yl)benzoyl]piperazine](/img/structure/B2511623.png)

![1-(2-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511624.png)